2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile
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Overview
Description
2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile is a heterocyclic aromatic compound with the molecular formula C7H5Cl2N3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile typically involves the chlorination of 6-ethylpyrimidine-5-carbonitrile. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 2,4-diamino-6-ethylpyrimidine-5-carbonitrile using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the ethyl group to a carboxylic acid or aldehyde group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
Nucleophilic Substitution: Products include 2-amino-4-chloro-6-ethylpyrimidine-5-carbonitrile and 2,4-diamino-6-ethylpyrimidine-5-carbonitrile.
Reduction: The major product is 2,4-diamino-6-ethylpyrimidine-5-carbonitrile.
Oxidation: Products include 2,4-dichloro-6-carboxypyrimidine-5-carbonitrile and 2,4-dichloro-6-formylpyrimidine-5-carbonitrile.
Scientific Research Applications
2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Lacks the ethyl and carbonitrile groups, making it less versatile in certain applications.
2,4-Dichloro-6-methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Uniqueness
2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile is unique due to the presence of both ethyl and carbonitrile groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,4-dichloro-6-ethylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-2-5-4(3-10)6(8)12-7(9)11-5/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEFWQNGHWSPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78494-45-8 |
Source
|
Record name | 2,4-dichloro-6-ethylpyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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